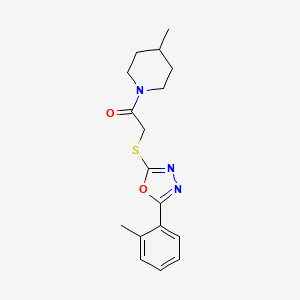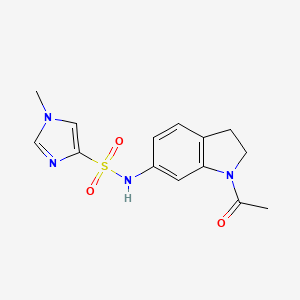
N-(1-acetylindolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-acetylindolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H16N4O3S and its molecular weight is 320.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Metabolism and Detoxification in Hypersensitivity Reactions
Research into sulfonamides like N-(1-acetylindolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide suggests that variations in metabolism, specifically N-acetylation, play a significant role in hypersensitivity reactions. Studies have indicated that individuals with a slow acetylator phenotype might be more susceptible to these adverse reactions due to differences in detoxification pathways. This insight into the genetic basis of drug reactions emphasizes the importance of personalized medicine and the potential for predicting and mitigating adverse drug reactions through genetic screening (Rieder et al., 1991).
Immunological Insights
Further investigations into sulfonamide-induced hypersensitivity have delved into the immunological mechanisms, identifying that sulfonamide metabolites can haptenate proteins, leading to immune reactions. This understanding has implications for developing diagnostic tools and therapeutic strategies to manage or prevent drug-induced hypersensitivity by targeting the immunological pathways involved (Meekins et al., 1994).
Genetic Factors in Hypersensitivity
Research into the interplay between genetic predispositions, such as the acetylator phenotype and genotype, with drug hypersensitivity reactions further underscores the complexity of drug responses. These studies suggest a nuanced relationship between genetic factors and the risk of developing hypersensitivity to sulfonamides, highlighting the potential for genetic screening in risk assessment and management strategies (O’Neil et al., 2002).
Environmental and Occupational Exposures
The study of perfluorinated sulfonamides in indoor and outdoor environments offers insights into human exposure to sulfonamide compounds beyond pharmaceuticals. Understanding the occurrence, distribution, and human exposure routes to these compounds informs environmental health research and policy, emphasizing the importance of monitoring and regulating chemical exposures (Shoeib et al., 2005).
Antimicrobial Resistance and Alternatives
Explorations into the antimicrobial properties of sulfonamides and their role in treating infections resistant to conventional antibiotics offer a promising avenue for addressing the global challenge of antimicrobial resistance. By studying the efficacy and mechanisms of action of sulfonamides, researchers can contribute to the development of new therapeutic options for resistant infections (Forgacs et al., 2009).
特性
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-1-methylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-10(19)18-6-5-11-3-4-12(7-13(11)18)16-22(20,21)14-8-17(2)9-15-14/h3-4,7-9,16H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAJAGAYDYJYBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=CN(C=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
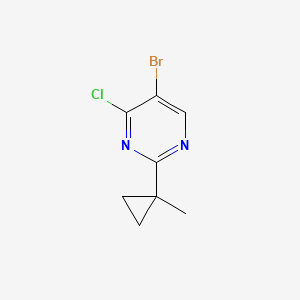
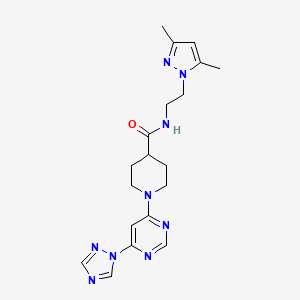
![2-[2-(Difluoromethyl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B2614866.png)
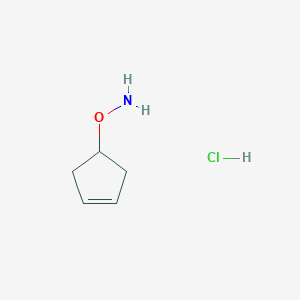
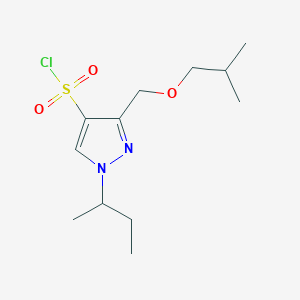
![1-{4-[(5-Nitro-1,3-thiazol-2-yl)oxy]phenyl}ethan-1-one 1-[4-(trifluoromethyl)-2-pyridyl]hydrazone](/img/structure/B2614870.png)
![2-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile](/img/structure/B2614871.png)

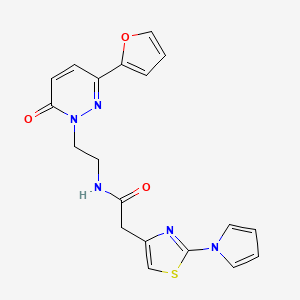
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2614879.png)
![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol](/img/structure/B2614881.png)

![N,N-Dimethyl-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-amine](/img/structure/B2614883.png)
